

# BIIB028: Hepatic Enzyme Monitoring & Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Biib-028

CAS No.: 911398-13-5

Cat. No.: S547871

[Get Quote](#)

This section provides a summary of the liver enzyme-related safety data and monitoring schedule from the Phase I clinical trial of BIIB028 [1].

**Table 1: Liver Function Test (LFT) Monitoring Schedule in Phase I Trial**

| Test                    | Purpose / Significance                                                                           | Frequency in Cycle 1                | Frequency in Subsequent Cycles  |
|-------------------------|--------------------------------------------------------------------------------------------------|-------------------------------------|---------------------------------|
| ALT & AST               | Markers of hepatocellular injury; ALT is more liver-specific [2] [3].                            | Days 1, 2, 4, 8, 11, 15, 18, 19 [1] | Days 1, 2, 4, 8, 11, 15, 18 [1] |
| ALP & GGT               | Markers of cholestasis or bile duct issues; GGT is highly sensitive for biliary disease [2] [3]. | Days 1, 2, 4, 8, 11, 15, 18, 19 [1] | Days 1, 2, 4, 8, 11, 15, 18 [1] |
| Bilirubin (Total)       | Waste product; elevated levels may indicate liver damage or impaired bile flow [4] [5].          | Days 1, 2, 4, 8, 11, 15, 18, 19 [1] | Days 1, 2, 4, 8, 11, 15, 18 [1] |
| Albumin & Total Protein | Measures the liver's synthetic function; low levels may indicate chronic liver disease [4] [5].  | Days 1, 2, 4, 8, 11, 15, 18, 19 [1] | Days 1, 2, 4, 8, 11, 15, 18 [1] |

Table 2: Key Hepatic Safety Findings from the Phase I Study

| Aspect                          | Finding in the BIIB028 Trial                                                                                                                                                               |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Overall Hepatic Safety          | BIIB028 was generally well-tolerated. Common toxicities (e.g., nausea, diarrhea) were primarily Grade 1-2. No specific hepatotoxicity was highlighted among the common adverse events [1]. |
| Dose-Limiting Toxicities (DLTs) | DLTs reported were syncope (n=1) and fatigue (n=1). Hepatic enzyme elevations were not identified as a DLT in this study [1].                                                              |
| Maximum Tolerated Dose (MTD)    | The MTD was established at <b>144 mg/m<sup>2</sup></b> [1].                                                                                                                                |
| Infusion Protocol               | Initial protocol: 30-minute IV infusion. An amendment extended the infusion time to <b>1 hour at the 144 mg/m<sup>2</sup> dose level for better tolerance</b> [1].                         |

## Troubleshooting Guide: Hepatic Enzyme Elevations in Preclinical/Clinical Studies

This guide helps in assessing liver enzyme elevations during BIIB028 studies, based on general principles of liver test interpretation [2] [3].

Table 3: Troubleshooting Elevated Liver Enzymes

| Scenario | Potential Causes | Recommended Actions |
|----------|------------------|---------------------|
|----------|------------------|---------------------|

| **Isolated ALT/AST Elevation (Hepatocellular Pattern)** | - Direct drug-induced liver injury.

- Underlying viral hepatitis (B, C).
- Pre-existing non-alcoholic fatty liver disease (NAFLD) [6] [3]. | 1. **Rule out other causes:** Check hepatitis serology, review concomitant medications.
- **Assess severity:** Grade the elevation per NCI CTCAE criteria.

- **Monitor closely:** Increase frequency of LFT monitoring.
- **Consider dose modification:** Per protocol, if elevations meet DLT criteria. | | **Isolated ALP/GGT Elevation (Cholestatic Pattern)** | - Bile duct obstruction or toxicity.
- Drug-induced cholestasis [2] [5]. | 1. **Confirm pattern:** Use the R ratio  $[(ALT/ULN) / (ALP/ULN)]$ ;  $<2$  suggests cholestasis [2].
- **Image the liver:** Perform abdominal ultrasound to rule out biliary obstruction.
- **Review drug interactions.** | | **Mixed Pattern (ALT, AST & ALP elevated)** | - Infiltrative liver diseases (e.g., granulomas, metastases).
- Severe drug-induced hepatitis [2]. | 1. **Comprehensive workup:** Includes imaging (Ultrasound, CT) and autoantibody tests (e.g., ANA for autoimmune hepatitis).
- **Consult a hepatologist.** | | **Elevated AST with Normal ALT** | - Non-hepatic sources (e.g., muscle injury, strenuous exercise, cardiac muscle) [2] [3]. | 1. **Check creatine kinase (CK)** to investigate muscle damage.
- **Review patient activity** around the time of blood draw. |

---

## Experimental Protocols & Mechanistic Background

For continuity and accuracy in your research, here are the key experimental details from the foundational BIIB028 study.

### Detailed Protocol: BIIB028 Administration & PK/PD Sampling [1]

- **Dosing Schedule:** BIIB028 was administered intravenously twice weekly (e.g., on Days 1, 4, 8, 11, 15, 18) in 21-day cycles.
- **Pharmacokinetic (PK) Sampling (for Cohorts 1-6, 30-min infusion):**
  - **Sample Times:** Pre-dose, 5, 15, 30 mins, 45 mins, 1, 1.5, 2.5, 4.5, 8.5, and 24 hours post-start of infusion.
  - **Analytes:** Plasma concentrations of both the prodrug **BIIB028 (CF3647)** and the active metabolite **CF2772**.
  - **Analysis:** Non-compartmental analysis (NCA) using WinNonlin Phoenix.
- **Pharmacodynamic (PD) Biomarker Analysis:**
  - **Hsp70 Induction:** Measured in peripheral blood mononuclear cells (PBMCs). A significant increase serves as evidence of target engagement (Hsp90 inhibition).
  - **HER2-extracellular domain (ECD):** Decreased levels in serum indicate degradation of this Hsp90 client protein, confirming pharmacodynamic activity.

## Mechanism of Action: Hsp90 Inhibition

The following diagram illustrates the mechanistic pathway of BIIB028 and its active metabolite, which leads to the degradation of oncogenic client proteins.



[Click to download full resolution via product page](#)

The workflow for the key experiments involving BIIB028, from cell lines to clinical biomarker analysis, is summarized below.



Click to download full resolution via product page

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase I Study of BIIB , a selective heat shock protein 90 inhibitor, in... 028 [pmc.ncbi.nlm.nih.gov]
2. Liver Function Tests - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
3. Interpreting Liver Enzyme Tests: ALT, AST, and ALP in Liver Health... [rupahealth.com]
4. Liver function tests [mayoclinic.org]
5. Liver Function Tests: Types, Purpose & Results Interpretation [my.clevelandclinic.org]
6. Elevated liver enzymes: Causes, symptoms, tests, and ... [medicalnewstoday.com]

To cite this document: Smolecule. [BIIB028: Hepatic Enzyme Monitoring & Safety Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547871#biib028-hepatic-enzyme-monitoring>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)